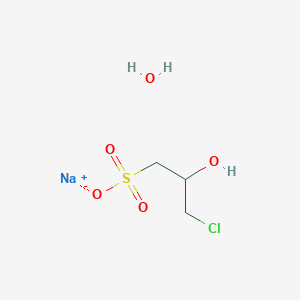

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate

Overview

Description

Mechanism of Action

Target of Action

The primary target of 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate, also known as Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate, is the cellulosic fibers . The compound interacts with these fibers, influencing their streaming potential and their interactions with cationic polyelectrolytes .

Mode of Action

The compound acts as a novel anionic agent . It is used to prepare negatively charged probe particles that interact with cellulosic fibers . This interaction affects the nanoporosity of the fibers, altering their streaming potential and their interactions with cationic polyelectrolytes .

Biochemical Pathways

It is known that the compound influences thenanoporosity of cellulosic fibers , which could potentially affect various biochemical processes related to the structure and function of these fibers.

Result of Action

The compound’s action results in the preparation of negatively charged probe particles . These particles can be used to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . This can lead to the creation of surface-derivatized microcrystalline cellulose (MCC) particles having either a strong positive or a strong negative zeta potential .

Action Environment

Given the compound’s use in investigating the nanoporosity of cellulosic fibers , it can be inferred that factors affecting the physical and chemical properties of these fibers could potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

It has been used to prepare negatively charged probe particles to investigate the effect of nanoporosity of cellulosic fibers on their streaming potential and their interactions with cationic polyelectrolytes . This suggests that it may interact with various biomolecules in a cell, potentially influencing biochemical reactions.

Cellular Effects

Given its role in preparing negatively charged probe particles, it may influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

It is known to be relatively stable under normal storage and usage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate typically involves the chlorination of glycerol followed by sulfonation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes, utilizing advanced equipment to maintain the purity and yield of the product. The reaction conditions are optimized to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound is prone to substitution reactions, where it can be replaced by other nucleophiles.

Elimination Reactions: The compound can also undergo elimination reactions, leading to the formation of alkenes.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases and nucleophiles. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes .

Scientific Research Applications

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

3-Chloro-2-hydroxypropane-1-sulfonic acid: Similar in structure but lacks the sodium salt component.

2-Chloro-1-hydroxypropane-3-sulfonic acid: Another similar compound with slight variations in the position of functional groups.

Uniqueness

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate stands out due to its unique combination of a hydroxyl group, a sulfonic acid group, and a sodium salt. This combination enhances its solubility, reactivity, and versatility in various applications .

Biological Activity

Sodium 3-chloro-2-hydroxypropanesulphonate hemihydrate (CAS No. 143218-48-8) is a sulfonate compound with diverse applications in biological and chemical research. Its molecular formula is C₃H₆ClNaO₄S·½H₂O, and it has a molecular weight of approximately 205.60 g/mol. This compound is notable for its role in preparing negatively charged probe particles and its interactions with various biological materials.

- Molecular Formula : C₃H₆ClNaO₄S·½H₂O

- Molecular Weight : 205.60 g/mol (196.59 anhydrous)

- Melting Point : Approximately 256 °C (decomposition)

- Solubility : Soluble in water

Biological Applications

This compound has been utilized in various biological studies due to its ability to modify surface properties of materials and interact with biological macromolecules:

- Preparation of Probe Particles : It is used to create negatively charged probe particles that investigate the effects of nanoporosity on the streaming potential of cellulosic fibers, which is crucial for understanding their interactions with cationic polyelectrolytes .

- Surface Derivatization : The compound facilitates the derivatization of microcrystalline cellulose (MCC) particles, enabling the creation of materials with specific zeta potentials that are essential for various applications in biochemistry and materials science .

Research Findings

Recent studies have highlighted the compound's effectiveness in enhancing the properties of cellulose-based materials:

- Effect on Streaming Potential : Research indicates that this compound significantly affects the streaming potential of cellulose fibers, which can be attributed to its ability to alter surface charge characteristics .

- Interaction with Cationic Polyelectrolytes : The compound's interaction with cationic polyelectrolytes has been studied extensively, showing that it can modify the electrostatic interactions within composite materials, thereby influencing their stability and performance in various applications .

Case Studies

Several case studies have been conducted to evaluate the biological activity and applications of this compound:

-

Cellulose Fiber Interaction Study :

- Objective : To assess how this compound influences the streaming potential of cellulose fibers.

- Methodology : Negatively charged probe particles were prepared using the compound, followed by measurement of their interaction with cationic polyelectrolytes.

- Findings : Results demonstrated a significant increase in streaming potential, indicating enhanced interaction capabilities due to surface modification .

-

Microcrystalline Cellulose Derivatization :

- Objective : To explore the effects of surface derivatization on MCC particles using this compound.

- Methodology : MCC particles were treated with varying concentrations of the compound, followed by zeta potential measurements.

- Findings : The study revealed that the zeta potential could be finely tuned by adjusting the concentration of this compound, leading to improved stability in suspensions .

Data Table

Below is a summary table presenting key properties and findings related to this compound:

| Property/Study Aspect | Details/Findings |

|---|---|

| Molecular Formula | C₃H₆ClNaO₄S·½H₂O |

| Molecular Weight | 205.60 g/mol (196.59 anhydrous) |

| Melting Point | ~256 °C (decomposition) |

| Solubility | Soluble in water |

| Application | Preparation of negatively charged probe particles |

| Effect on Streaming Potential | Significant increase observed |

| Interaction with Cationic Polyelectrolytes | Enhanced stability and performance |

Properties

IUPAC Name |

sodium;3-chloro-2-hydroxypropane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7ClO4S.Na.H2O/c4-1-3(5)2-9(6,7)8;;/h3,5H,1-2H2,(H,6,7,8);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFGAXXLEFTBEU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)O)S(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635410 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143218-48-8 | |

| Record name | Sodium 3-chloro-2-hydroxypropane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate interact with cotton and what are the downstream effects?

A1: 3-Chloro-2-hydroxy-1-propanesulfonic acid sodium salt hydrate (CHPSAS) acts as an anionic agent, imparting a negative charge to cotton fibers []. This is achieved through a chemical reaction where CHPSAS likely reacts with the hydroxyl groups present in the cellulose structure of cotton. This negative charge then allows for strong ionic bonds to form with cationic dyes, also known as basic dyes. The downstream effect of this interaction is an improved color yield and fair fastness properties of the dyed cotton []. This means the cotton can hold onto the dye more effectively, resulting in brighter colors and better resistance to fading from washing or exposure to light.

Q2: What are the advantages of using CHPSAS compared to other anionic agents used for cotton anionization?

A2: The research paper highlights that the application of CHPSAS to cotton is carried out using a cold pad batch process []. This one-step process is considered environmentally friendly compared to methods used for applying other anionic agents like citric acid, chloroacetic acid, and 1,2,3,4-butanetetracarboxylic acid (BTCA) []. While the exact comparison isn't detailed in the paper, it can be inferred that the cold pad batch process might require less energy and generate fewer waste products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.